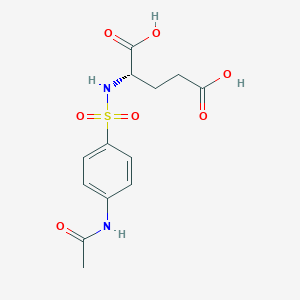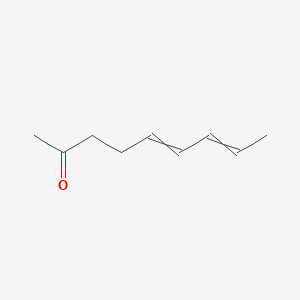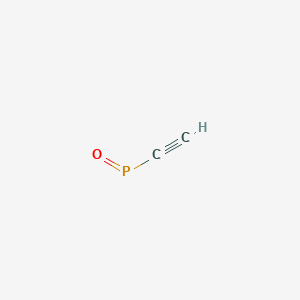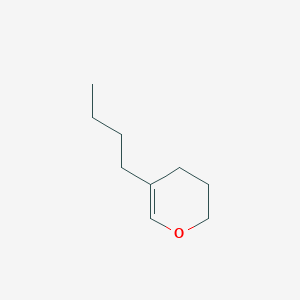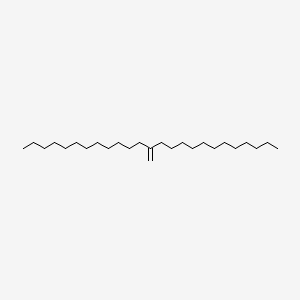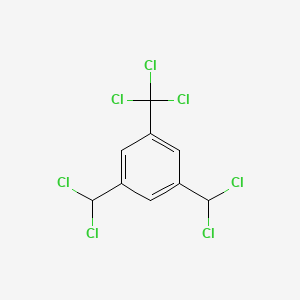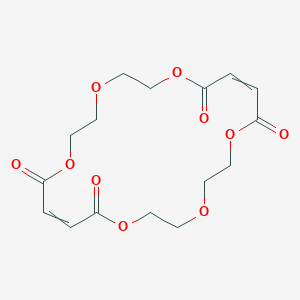![molecular formula C14H11IO2 B14514241 1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene CAS No. 62594-17-6](/img/structure/B14514241.png)
1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene is an organic compound characterized by the presence of two benzene rings connected via an ethene bridge substituted with iodine and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene typically involves the reaction of iodoethene with dibenzene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where iodoethene is reacted with a dibenzene derivative in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or alkoxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.
科学研究应用
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that interact with specific biological or chemical targets. The exact molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical synthesis.
相似化合物的比较
Similar Compounds
1,1’-[1,2-Ethanediylbis(oxy)]dibenzene: Similar structure but lacks the iodine atom, leading to different reactivity and applications.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne bridge instead of an ethene bridge, resulting in distinct chemical properties.
1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]:
Uniqueness
1,1’-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene is unique due to the presence of the iodine atom and the ethene bridge, which confer specific reactivity and potential applications not shared by its similar compounds. The iodine atom, in particular, allows for unique substitution reactions and interactions with other molecules.
属性
CAS 编号 |
62594-17-6 |
|---|---|
分子式 |
C14H11IO2 |
分子量 |
338.14 g/mol |
IUPAC 名称 |
(2-iodo-1-phenoxyethenoxy)benzene |
InChI |
InChI=1S/C14H11IO2/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-11H |
InChI 键 |
INCRODBNCKAVJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=CI)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
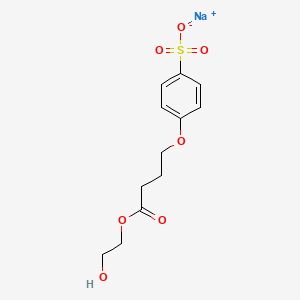
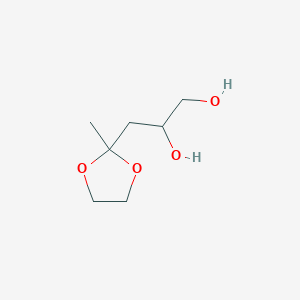
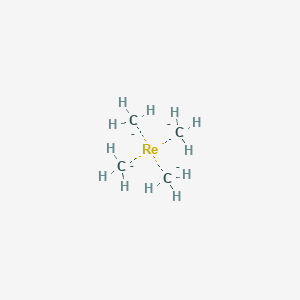
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)

